

# Structural Elucidation of 4-Formyl-3-hydroxybenzoic Acid: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzoic acid

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In the field of drug development and chemical research, precise structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis for the structural confirmation of **4-Formyl-3-hydroxybenzoic acid** utilizing  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental NMR data for **4-Formyl-3-hydroxybenzoic acid** is not readily available in the public domain, this guide presents a predicted spectral analysis based on established principles and compares it with the experimental data of structurally related analogs.

## Predicted and Comparative $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For **4-Formyl-3-hydroxybenzoic acid**, we can predict the chemical shifts and coupling patterns of the aromatic protons, as well as the protons of the aldehyde, hydroxyl, and carboxylic acid functional groups. The predicted data is presented alongside experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid to provide a robust comparative framework.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Formyl-3-hydroxybenzoic Acid** and Experimental Data for Analogous Compounds.

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Formyl-3-hydroxybenzoic Acid (Predicted)	H-2	~7.6	d	~2.0
	H-5	~7.9	d	~8.5
	H-6	~8.2	dd	~8.5, 2.0
	-CHO	~9.9	s	-
	-OH	~11.0 (broad)	s	-
	-COOH	~13.0 (broad)	s	-
4-Formylbenzoic Acid (Experimental, in DMSO-d <sub>6</sub> ) <sup>[1]</sup>	H-2, H-6	8.165	d	8.0
	H-3, H-5	8.047	d	8.0
	-CHO	10.139	s	-
	-COOH	~13.5 (broad)	s	-
3-Hydroxybenzoic Acid (Experimental, in DMSO-d <sub>6</sub> )	H-2	7.420	m	-
	H-4	7.032	m	-
	H-5	7.314	t	7.8
	H-6	7.390	m	-
	-OH	9.8 (broad)	s	-
	-COOH	12.9 (broad)	s	-

Note: Predicted values are estimations based on additive chemical shift rules and comparison with analogs. Experimental values for analogs are sourced from publicly available data. The solvent can significantly affect the chemical shifts of labile protons (-OH, -COOH).

## Predicted and Comparative $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum reveals the chemical environment of each carbon atom in a molecule. The predicted chemical shifts for the carbons in **4-Formyl-3-hydroxybenzoic acid** are compared with the experimental data for 4-Formylbenzoic acid and 3-Hydroxybenzoic acid.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Formyl-3-hydroxybenzoic Acid** and Experimental Data for Analogous Compounds.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
4-Formyl-3-hydroxybenzoic Acid (Predicted)	C-1	~125
	C-2	~118
	C-3	~160
	C-4	~135
	C-5	~115
	C-6	~138
	-CHO	~191
	-COOH	~167
4-Formylbenzoic Acid (Experimental)	C-1	136.1
	C-2, C-6	130.2
	C-3, C-5	129.9
	C-4	139.6
	-CHO	192.9
	-COOH	166.8
3-Hydroxybenzoic Acid (Experimental, in DMSO-d <sub>6</sub> )	C-1	131.9
	C-2	118.0
	C-3	157.6
	C-4	120.3
	C-5	129.8
	C-6	121.7
	-COOH	167.5

# Experimental Protocols

## NMR Sample Preparation and Analysis

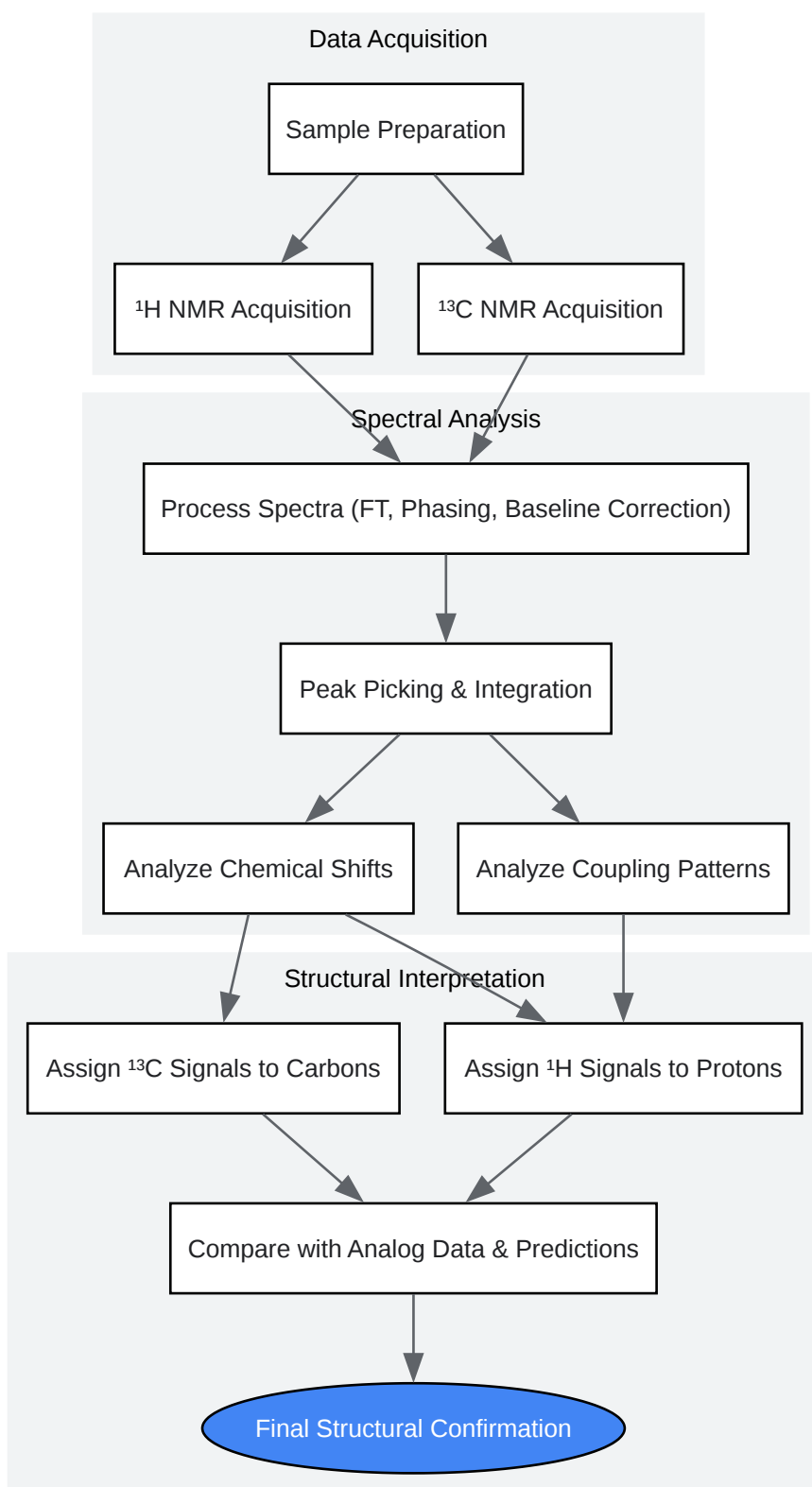
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample (e.g., **4-Formyl-3-hydroxybenzoic acid**).
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with analyte signals.
  - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- $^1H$  NMR Spectroscopy:
  - The  $^1H$  NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
  - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}C$  NMR Spectroscopy:
  - The  $^{13}C$  NMR spectrum is acquired on the same spectrometer.
  - Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

- A larger number of scans (often 1024 or more) is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The chemical shifts are referenced to the deuterated solvent peaks.

## Workflow for Structural Confirmation

The logical process for confirming the structure of **4-Formyl-3-hydroxybenzoic acid** using NMR data is outlined below.



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## References

- 1. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
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